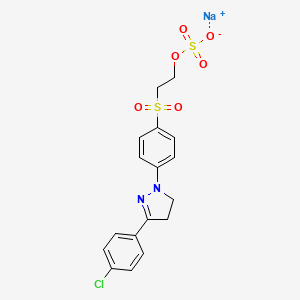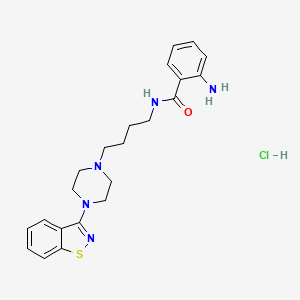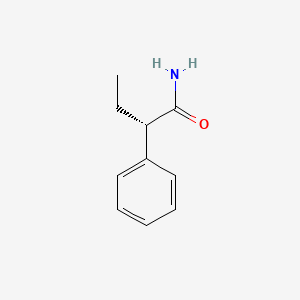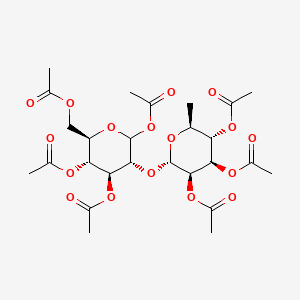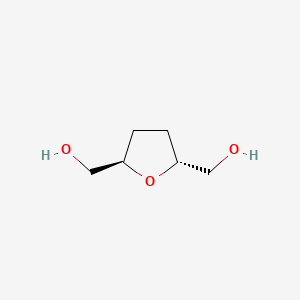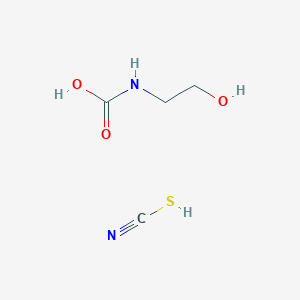
Thiocyanic acid, 2-((aminocarbonyl)oxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Aminocarboxyl)oxy)ethyl thiocyanate is an organic compound with the molecular formula C4H8N2O3S. It is also known as thiocyanic acid, ester with 2-hydroxyethylcarbamate. This compound is of interest due to its unique chemical structure, which includes both an aminocarboxyl group and a thiocyanate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminocarboxyl)oxy)ethyl thiocyanate can be achieved through various methods. One common approach involves the reaction of 2-hydroxyethylcarbamate with thiocyanic acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-((Aminocarboxyl)oxy)ethyl thiocyanate often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Aminocarboxyl)oxy)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-((Aminocarboxyl)oxy)ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-((Aminocarboxyl)oxy)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethylcarbamic acid: Similar in structure but lacks the thiocyanate group.
Thiocyanic acid: Contains the thiocyanate group but lacks the aminocarboxyl group.
2-Aminothiazole: Contains both sulfur and nitrogen but has a different core structure
Uniqueness
2-((Aminocarboxyl)oxy)ethyl thiocyanate is unique due to its combination of an aminocarboxyl group and a thiocyanate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
102367-30-6 |
|---|---|
Molekularformel |
C4H8N2O3S |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
2-hydroxyethylcarbamic acid;thiocyanic acid |
InChI |
InChI=1S/C3H7NO3.CHNS/c5-2-1-4-3(6)7;2-1-3/h4-5H,1-2H2,(H,6,7);3H |
InChI-Schlüssel |
PRJYQMHYZHJBKF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)O.C(#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


